molecular formula C9H8N2O4 B8605567 Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate

Methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate

Cat. No. B8605567
M. Wt: 208.17 g/mol
InChI Key: NUYQDKMFCYCSAG-UHFFFAOYSA-N
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Patent
US07960377B2

Procedure details

To a suspension of methyl 2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate (1.24 g, 5.96 mmol) in THF (30 mL) at 0° C. was added borane-tetrahydro-furan complex (23.83 mL, 23.83 mmol). The reaction was warmed to room temperature and allowed to stir for 2 hours. LCMS analysis of the reaction mixture indicated consumption of starting material. The reaction was chilled to 0° C. and quenched slowly with MeOH (20 mL). The reaction mixture was concentrated in vacuo and the treated with 5% sulfuric acid in MeOH (50 mL). The solution was heated to reflux for 1 hour. The solvent was removed under reduced pressure and the resulting oil was dissolved in EtOAc (100 mL) and washed successively with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL). The combined organics were dried over anhydrous Na2SO4 and concentrated in vacuo to provide methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate (1 g, 5.15 mmol, 86% yield) as a white solid. The product was used without purification. LCMS (+ESI) m/z=195.0 [M+H]+.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][O:6][C:5]2[N:8]=[CH:9][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:11][C:4]=2[NH:3]1>C1COCC1>[NH:3]1[CH2:2][CH2:7][O:6][C:5]2[N:8]=[CH:9][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:11][C:4]1=2

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
O=C1NC2=C(OC1)N=CC(=C2)C(=O)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added borane-tetrahydro-furan complex (23.83 mL, 23.83 mmol)
CUSTOM
Type
CUSTOM
Details
consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was chilled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched slowly with MeOH (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the treated with 5% sulfuric acid in MeOH (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed successively with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C2=C(OCC1)N=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.15 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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